Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate
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Overview
Description
Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate is a complex organic compound with the molecular formula C({17})H({19})NO(_{4})S. This compound features a unique structure that includes an aminophenyl group, a sulfanyl linkage, a hydroxy group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Sulfanyl Linkage: The initial step involves the reaction of 2-aminothiophenol with an appropriate halogenated precursor to form the 2-aminophenyl sulfanyl intermediate.
Hydroxylation and Methoxylation: The intermediate is then subjected to hydroxylation and methoxylation reactions to introduce the hydroxy and methoxy groups, respectively.
Esterification: Finally, esterification with methanol in the presence of an acid catalyst yields the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are explored in medicinal chemistry. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for creating products with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer research, it might induce apoptosis in cancer cells by interacting with specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-aminophenyl)sulfanyl]propanoate
- Methyl 2-(4-methoxyphenyl)propanoate
- Methyl 3-(2-hydroxyphenyl)propanoate
Uniqueness
Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both hydroxy and methoxy groups, along with the sulfanyl linkage, allows for diverse chemical transformations and interactions with biological targets.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic routes, chemical behavior, and applications
Biological Activity
Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate, also known by its CAS number 99109-07-6, is a compound of significant interest due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer, anti-inflammatory, and cholinesterase inhibitory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H19NO4S, with a molecular weight of approximately 333.4 g/mol. The compound features a sulfanyl group attached to an aminophenyl moiety, which may contribute to its bioactivity.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₉NO₄S |
Molecular Weight | 333.4 g/mol |
LogP | 3.2259 |
PSA | 107.08 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives of aminophenyl compounds, including those structurally similar to this compound. For instance, compounds with similar structures have shown promising results against human cancer cell lines such as MCF-7 and A549.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of various derivatives against cancer cell lines:
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Benzamide derivative | MCF-7 | 5.85 |
Carboxamide derivative | A549 | 3.0 |
Methyl 3-[(2-aminophenyl)sulfanyl] | Unknown | TBD |
The anticancer activity was assessed using the MTT assay, where lower IC₅₀ values indicate higher potency. Although specific data for this compound is limited, related compounds have demonstrated significant cytotoxicity.
Anti-inflammatory Activity
Inflammation plays a critical role in cancer progression and other diseases. Compounds with anti-inflammatory properties can potentially mitigate these effects. Research indicates that certain sulfanyl compounds exhibit inhibitory activity against pro-inflammatory cytokines and enzymes.
Research Findings
In vitro studies have shown that related compounds can inhibit the production of TNF-alpha and IL-6, key mediators in inflammatory responses:
Compound | Inhibitory Activity (IC₅₀) |
---|---|
Sulfanyl derivative | 95.2 nM |
Control (standard anti-inflammatory) | Varies |
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The structural features of this compound suggest potential cholinesterase inhibitory activity.
Comparative Analysis
A comparative analysis of cholinesterase inhibitors shows varying potencies:
Compound | Cholinesterase Inhibition (IC₅₀) |
---|---|
Standard drug (Donepezil) | ~13 nM |
Novel derivatives | Ranges from 21 to 33 nM |
Properties
IUPAC Name |
methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-21-12-9-7-11(8-10-12)16(15(19)17(20)22-2)23-14-6-4-3-5-13(14)18/h3-10,15-16,19H,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWGGMIUPWSNEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)OC)O)SC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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